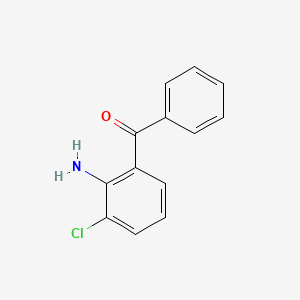

(2-Amino-3-chlorophenyl)(phenyl)methanone

Descripción general

Descripción

(2-Amino-3-chlorophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino group and a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chlorophenyl)(phenyl)methanone typically involves the reaction of 2-amino-3-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with benzene to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to diverse products.

Biology

- Antimicrobial Properties: Studies have indicated that (2-Amino-3-chlorophenyl)(phenyl)methanone exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Anticancer Activity: Research has shown potential anticancer effects, particularly in inhibiting the growth of specific cancer cell lines. The compound appears to modulate pathways related to apoptosis and cell cycle regulation.

Medicine

- Drug Development: The compound is explored as a precursor for developing drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for designing novel therapeutics.

Industry

- Production of Dyes and Pigments: In industrial applications, this compound is used in producing dyes and pigments due to its stable chemical structure and color properties.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference Source |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in breast cancer cells | |

| Enzyme Inhibition | Modulates activity of specific oxidoreductases |

Table 2: Synthesis Conditions for this compound

| Reaction Step | Reagents | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 2-amino-3-chlorobenzoyl chloride, Benzene | AlCl3 catalyst, reflux |

| Purification | Ethanol | Recrystallization |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent against infections.

Case Study 2: Anticancer Research

In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways, suggesting its role as a potential anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of (2-Amino-3-chlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

- (2-Amino-5-chlorophenyl)(phenyl)methanone

- (2-Amino-3-bromophenyl)(phenyl)methanone

- (2-Amino-3-chlorophenyl)(4-methylphenyl)methanone

Comparison: (2-Amino-3-chlorophenyl)(phenyl)methanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Actividad Biológica

Overview

(2-Amino-3-chlorophenyl)(phenyl)methanone, also known as 2-amino-3-chlorobenzophenone, is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino group and a chlorine atom. This compound has garnered attention in various fields, particularly for its potential biological activities including antimicrobial and anticancer properties .

The biological activity of this compound is linked to its role as a precursor in the synthesis of benzodiazepines, which are known to modulate neurotransmitter activity, particularly GABA. The compound interacts with several enzymes and proteins, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : It has been observed to interact with oxidoreductases, affecting their activity and potentially influencing cellular metabolism.

- Cell Signaling : The compound can modulate cell signaling pathways and gene expression related to oxidative stress responses.

- Molecular Binding : It binds to specific biomolecules, altering their structure and function, which can lead to enzyme inhibition or activation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of oxidoreductase activity |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that this compound reduced cell viability by 30% at a concentration of 100 µM after 48 hours. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis.

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound have not been extensively studied; however, its stability under various conditions suggests potential for therapeutic applications. Dosage studies in animal models indicate that lower doses may enhance metabolic pathways while higher doses could lead to toxicity.

Table 2: Dosage Effects

| Dosage Range (mg/kg) | Effects |

|---|---|

| 1 - 5 | Enhanced metabolic activity |

| 10 - 20 | Toxic effects observed |

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group undergoes oxidation under acidic or alkaline conditions. Key transformations include:

Mechanistic Insight :

Oxidation of the amino group typically proceeds via intermediate hydroxylamine or nitroso species. The chloro substituent stabilizes intermediates through electron-withdrawing effects, directing regioselectivity .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or alkanes:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | (2-Amino-3-chlorophenyl)(phenyl)methanol | 85–90% | |

| H₂/Pd-C (ethanol) | (2-Amino-3-chlorophenyl)(phenyl)methane | 60–70% |

Key Finding :

Reduction selectivity depends on steric hindrance from the chloro group. LiAlH₄ preferentially targets the carbonyl, while catalytic hydrogenation requires elevated temperatures .

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution (NAS):

| Reagent/Conditions | Product | Selectivity | References |

|---|---|---|---|

| NaOH (aqueous, 100°C) | (2-Amino-3-hydroxyphenyl)(phenyl)methanone | Low | |

| NH₃/CuCl (ammoniacal conditions) | (2-Amino-3-aminophenyl)(phenyl)methanone | Moderate |

Challenges :

The electron-withdrawing chloro group deactivates the ring, necessitating harsh conditions for NAS. Meta-directing effects of -NH₂ further complicate regioselectivity .

Condensation Reactions

The amino group forms Schiff bases and heterocycles:

| Reagent/Conditions | Product | Application | References |

|---|---|---|---|

| RCHO (EtOH, reflux) | Schiff base derivatives | Precursors to benzodiazepines | |

| CS₂/KOH | Thiazolidinone analogs | Bioactive scaffold synthesis |

Example :

Reaction with aldehydes yields imines, which cyclize under acidic conditions to form quinazoline derivatives .

Cyclization Reactions

Intramolecular reactions generate fused heterocycles:

Mechanistic Pathway :

Cyclization often involves activation of the ketone via protonation or coordination, followed by nucleophilic attack by the amino group .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (-NH₂) | NAS Activity (-Cl) |

|---|---|---|

| (2-Amino-4-chlorophenyl)(phenyl)methanone | Slower | Higher |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Faster | Lower |

Structural Influence :

The 3-chloro substituent in the target compound reduces electron density at the para position, slowing NAS compared to 4-chloro analogues .

Industrial and Pharmacological Relevance

Propiedades

IUPAC Name |

(2-amino-3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSDGBPFXACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497492 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-66-9 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.